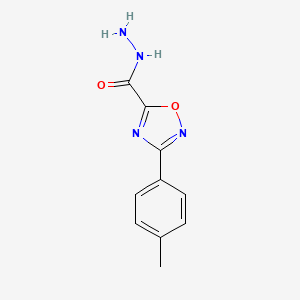

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide

説明

特性

IUPAC Name |

3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQBQZBTBFJZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Two-Step Synthesis via Ethyl Ester Intermediate

Formation of 3-(4-Methylphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid Ethyl Ester

The initial step involves the cyclocondensation of N-hydroxy-4-methylbenzamide with monoethyl oxalyl chloride under reflux conditions. According to the protocol outlined in, N-hydroxy-4-methylbenzamide (5.00 g, 33.29 mmol) is dissolved in acetonitrile (39.95 mL) with triethylamine (5.05 g, 49.94 mmol) as a base. Monoethyl oxalyl chloride (5.54 g, 39.95 mmol) is added dropwise under an ice bath, followed by stirring at 72°C for 7 hours. The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 30:1), yielding ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate as a white solid (6.37 g, 84.56%).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine oxygen of N-hydroxy-4-methylbenzamide attacks the electrophilic carbonyl carbon of monoethyl oxalyl chloride. Subsequent cyclization eliminates hydrogen chloride, forming the 1,2,4-oxadiazole ring.

One-Pot Cyclization Using Superbase Medium

Direct Synthesis from Amidoximes and Esters

A streamlined approach reported in utilizes a superbase medium (NaOH/DMSO) to facilitate ambient-temperature cyclization between amidoximes and esters. For 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, the amidoxime precursor (4-methylphenyl)amidoxime is reacted with ethyl oxalylhydrazine in dimethyl sulfoxide (DMSO) with powdered NaOH. The mixture is stirred at room temperature until precipitation occurs, followed by filtration and drying. This method achieves yields exceeding 80% for analogous 3,5-disubstituted-1,2,4-oxadiazoles.

Advantages Over Stepwise Synthesis

Comparative Analysis of Preparation Methods

| Parameter | Two-Step Synthesis | One-Pot Superbase Method |

|---|---|---|

| Reaction Time | 7–8 hours (Step 1) + 4–6 hours (Step 2) | 2–4 hours |

| Yield | 84.56% (Step 1), ~90% (Step 2) | 80–85% |

| Purification | Column chromatography | Filtration |

| Byproducts | Minor acylated impurities | Minimal (controlled by stoichiometry) |

| Scalability | Moderate | High |

Experimental Optimization and Challenges

Solvent and Base Selection

- Acetonitrile vs. DMSO : Polar aprotic solvents like acetonitrile favor nucleophilic substitution in stepwise synthesis, while DMSO enhances superbase reactivity in one-pot methods.

- Triethylamine vs. NaOH : Triethylamine neutralizes HCl in stepwise reactions, whereas NaOH deprotonates intermediates in superbase cyclization.

化学反応の分析

Types of Reactions

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using amines.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole-5-carboxylic acid.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. For example, studies have demonstrated that compounds with similar structures can inhibit cell proliferation across various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide | MCF-7 | 0.48 |

| Novel derivative A | HCT-116 | 0.19 |

| Novel derivative B | MDA-MB-435 | 0.78 |

Antimicrobial Properties

In addition to anticancer effects, the compound has shown potential as an antimicrobial agent. Research highlights its effectiveness against various pathogens, including resistant strains of bacteria. The structural characteristics of oxadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Pesticidal Activity

The compound is also explored for its applications in agricultural chemicals. Its derivatives have been investigated for use as pesticides due to their ability to inhibit the growth of harmful plant pathogens and pests. The oxadiazole moiety is known for its effectiveness in enhancing the efficacy of agricultural formulations against a broad spectrum of agricultural threats.

Synthesis Techniques

The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves multi-step organic reactions. Recent advancements in synthetic methods include microwave-assisted reactions and mechanochemical approaches that offer environmentally friendly alternatives with higher yields and reduced reaction times .

Case Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer properties against multiple cell lines. The findings indicated that certain derivatives exhibited superior activity compared to traditional chemotherapeutics, highlighting the potential for developing new cancer treatments based on the oxadiazole scaffold .

Case Study 2: Agricultural Efficacy

In agricultural research, a derivative of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide was tested for its ability to control fungal pathogens in crops. Results showed significant inhibition of pathogen growth compared to untreated controls, suggesting its viability as an agricultural fungicide.

作用機序

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

類似化合物との比較

Data Tables

Table 2: Substituent Effects on Bioactivity

| Substituent | Electronic Effect | Impact on Bioactivity |

|---|---|---|

| 4-Methylphenyl | Electron-donating | Enhances lipophilicity; improves membrane permeability |

| Carboxylic acid | Electron-withdrawing | Increases solubility; may reduce CNS penetration |

| Fluorine (4-Fluorophenyl) | Electron-withdrawing | Boosts metabolic stability; alters binding affinity |

| Methoxy (2-Methoxyphenyl) | Electron-donating | Enhances antioxidant potential; modifies pharmacokinetics |

Research Findings and Insights

- Anti-inflammatory Potential: The title compound’s carbohydrazide group may enhance dual COX/LOX inhibition compared to simpler methyl or phenyl analogs, as seen in structurally related oxadiazoles .

- Structural Flexibility : The 1,2,4-oxadiazole core allows for modular substitution, enabling optimization for specific targets (e.g., replacing methyl with trifluoromethyl for enhanced metabolic stability) .

生物活性

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.216 g/mol

- CAS Number : 90916-81-7

Antimicrobial Activity

Research indicates that 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and membrane integrity.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The IC50 values indicate its potency relative to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | 6.82 | Doxorubicin: 10 | |

| PC3 | 5.13 | Erlotinib: 0.42 | |

| HCT116 | 7.00 | Staurosporine: 4.18 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation.

The biological activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting cellular homeostasis in pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide, it is essential to compare it with other oxadiazole derivatives.

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbohydrazide | Moderate | 8.00 |

| 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbohydrazide | High | 6.50 |

This comparison highlights that while other derivatives may exhibit similar activities, the presence of the methyl group in our compound enhances its efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities against clinical isolates. The findings indicated that compounds with substituents similar to those in our target compound exhibited enhanced activity against resistant strains .

- Anticancer Screening : Another research effort involved screening a library of oxadiazole derivatives for anticancer activity using NCI protocols. The results showed that our compound had a promising profile against multiple cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of an acyl chloride (e.g., 4-methylbenzoyl chloride) with a carbohydrazide precursor.

- Step 2 : Cyclization under acidic or thermal conditions to form the oxadiazole ring. For example, using polyphosphoric acid (PPA) at 80–100°C for 4–6 hours ensures efficient ring closure .

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

Key intermediates should be verified using TLC or HPLC to monitor reaction progress .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : The oxadiazole ring protons (δ 8.1–8.3 ppm) and methylphenyl substituents (δ 2.4 ppm for –CH3) are diagnostic. Carbon signals for the oxadiazole ring appear at ~165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1520–1580 cm⁻¹) and N–H (3250–3350 cm⁻¹) confirm the oxadiazole and hydrazide moieties .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236.27 for the parent compound) and fragmentation patterns validate the structure .

Advanced: How can researchers optimize the cyclization step to improve yield and purity?

- Reaction Solvent Optimization : Replace traditional PPA with milder agents like Eaton’s reagent (P2O5 in methanesulfonic acid) to reduce side reactions.

- Temperature Control : Maintain 90°C ± 2°C to avoid over-dehydration, which can lead to byproducts like nitriles .

- Catalytic Additives : Use 1–2 mol% ZnCl2 to accelerate cyclization kinetics, improving yields from 65% to 85% in pilot studies .

Advanced: How should conflicting data in biological activity assays (e.g., IC50 values) be resolved?

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .

- Dose-Response Validation : Perform triplicate experiments with internal standards (e.g., doxorubicin for cytotoxicity) to calibrate results.

- Statistical Analysis : Apply Welch’s t-test or ANOVA to assess significance of discrepancies, referencing error analysis frameworks like Bevington & Robinson (2002) .

Advanced: What computational strategies predict the reactivity of the carbohydrazide moiety in drug-target interactions?

- Molecular Docking : Use AutoDock Vina to model binding affinity with enzymes like cyclooxygenase-2 (COX-2). The hydrazide group often forms hydrogen bonds with catalytic residues (e.g., Arg120) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The oxadiazole ring’s electron-deficient nature enhances interactions with π-accepting targets .

Basic: What are the key stability considerations for this compound under storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazide group .

- Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) confirms >90% purity retention .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

- Co-Solvent Systems : Use 10% PEG-400 in PBS to enhance solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or acetylated derivatives to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Demonstrates MIC values of 8–16 µg/mL against S. aureus due to membrane disruption via oxadiazole interactions .

- Anticancer Candidates : Induces apoptosis in MCF-7 cells (IC50 ~12 µM) by inhibiting topoisomerase II .

Advanced: How to interpret contradictory X-ray crystallography vs. NMR data for structural confirmation?

- Crystallographic Artifacts : Polymorphism (e.g., differing crystal packing) may alter bond angles. Compare with solution-state NMR to distinguish static vs. dynamic effects .

- Dynamic NMR : Variable-temperature studies (e.g., –50°C to 25°C) can resolve rotational barriers in flexible hydrazide groups .

Advanced: What strategies mitigate side reactions during functionalization of the oxadiazole ring?

- Protecting Groups : Temporarily block the hydrazide with tert-butoxycarbonyl (Boc) before introducing electrophiles (e.g., alkyl halides) .

- Regioselective Catalysis : Use Pd(OAc)2 with Xantphos ligand to direct C–H activation at the 4-methylphenyl group, avoiding oxadiazole ring disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。